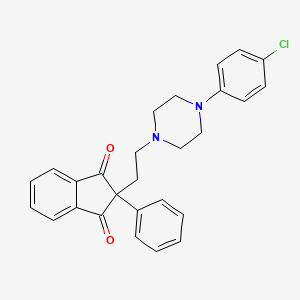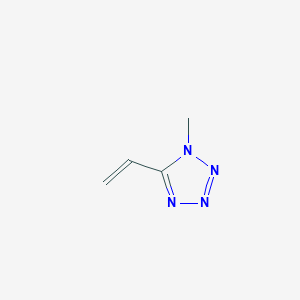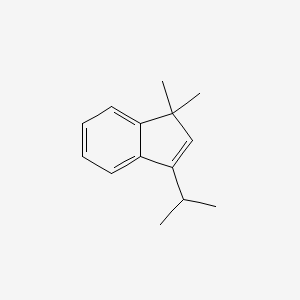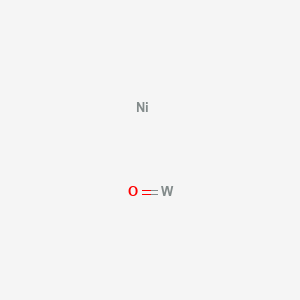
Nickel--oxotungsten (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel–oxotungsten (1/1) is a compound that combines nickel and tungsten oxides. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electrochemistry, and materials science. The combination of nickel and tungsten oxides results in a material that exhibits enhanced catalytic activity, stability, and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel–oxotungsten (1/1) can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and chemical vapor deposition. One common method involves the co-precipitation of nickel and tungsten precursors, followed by calcination at high temperatures to form the desired oxide compound. The reaction conditions, such as temperature, pH, and precursor concentration, play a crucial role in determining the final properties of the compound.
Industrial Production Methods: In industrial settings, the production of nickel–oxotungsten (1/1) often involves large-scale chemical vapor deposition or hydrothermal synthesis. These methods allow for the controlled deposition of nickel and tungsten oxides onto substrates, resulting in high-purity and uniform materials suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel–oxotungsten (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nickel and tungsten oxides, which can act as catalysts or reactants.
Common Reagents and Conditions:
Oxidation: Nickel–oxotungsten (1/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents, often at high temperatures and in the presence of a catalyst.
Substitution: Substitution reactions can occur when nickel or tungsten atoms are replaced by other metal atoms in the oxide lattice.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce higher oxides of nickel and tungsten, while reduction reactions can yield lower oxides or metallic forms of the elements.
Applications De Recherche Scientifique
Nickel–oxotungsten (1/1) has a wide range of scientific research applications due to its unique properties:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and electrochemical reactions. Its high catalytic activity and stability make it suitable for industrial processes.
Electrochemistry: Nickel–oxotungsten (1/1) is used in electrochemical devices, such as batteries and fuel cells, due to its excellent electronic conductivity and stability.
Materials Science: The compound is used in the development of advanced materials, including coatings, sensors, and nanocomposites. Its unique properties make it suitable for applications requiring high durability and performance.
Mécanisme D'action
Nickel–oxotungsten (1/1) can be compared with other similar compounds, such as nickel oxide, tungsten oxide, and other mixed metal oxides. While nickel oxide and tungsten oxide have their own unique properties, the combination of the two in nickel–oxotungsten (1/1) results in enhanced catalytic activity, stability, and electronic properties. This makes nickel–oxotungsten (1/1) a more versatile and effective material for various applications.
Comparaison Avec Des Composés Similaires
- Nickel oxide (NiO)
- Tungsten oxide (WO3)
- Nickel–cobalt oxide (NiCo2O4)
- Tungsten–molybdenum oxide (WMoO3)
Propriétés
Numéro CAS |
12640-79-8 |
|---|---|
Formule moléculaire |
NiOW |
Poids moléculaire |
258.53 g/mol |
Nom IUPAC |
nickel;oxotungsten |
InChI |
InChI=1S/Ni.O.W |
Clé InChI |
USPVIMZDBBWXGM-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


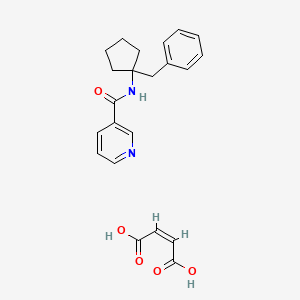
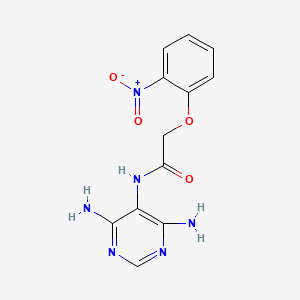

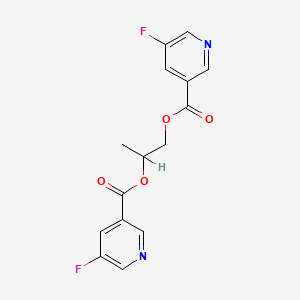
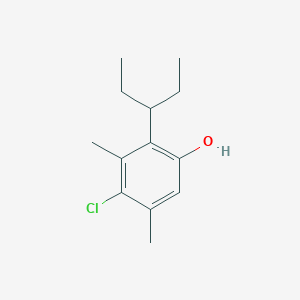
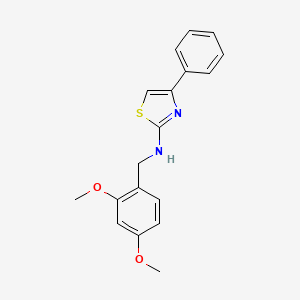

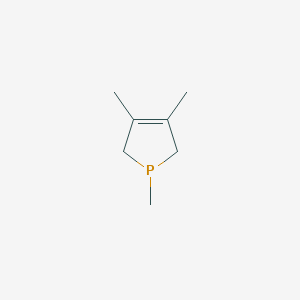
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
